![molecular formula C11H10N2 B3351194 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline CAS No. 34086-61-8](/img/structure/B3351194.png)
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
描述
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antitumor, antimicrobial, and antiviral activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline typically involves a Friedländer condensation reaction. This reaction is catalyzed by acids and can be performed in the absence of solvents . The process involves the condensation of an amino ketone with an aldehyde or ketone, leading to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Friedländer condensation reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts .
化学反应分析
Types of Reactions
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different pharmacological properties .
科学研究应用
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用机制
The mechanism of action of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, and DNA repair pathways . These interactions contribute to its potential antitumor and antimicrobial activities.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1h-pyrrolo[3,4-b]quinoline: This compound has a similar structure but differs in the position of the fused rings.
1H-pyrrolo[2,3-b]quinoline: Another related compound with a different arrangement of the pyrrole and quinoline rings .
Uniqueness
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-8(3-1)7-11-10(13-9)5-6-12-11/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNJRWXFSDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298905 | |
| Record name | 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-61-8 | |
| Record name | NSC126870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


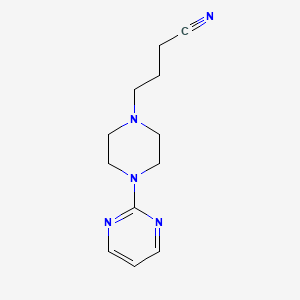

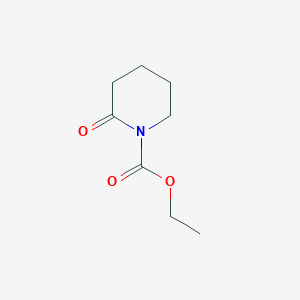
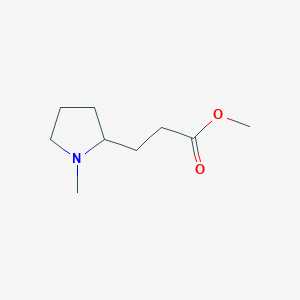
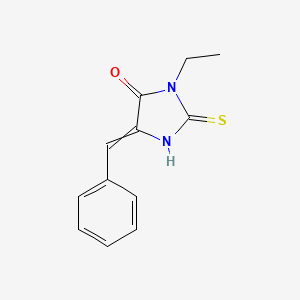
![(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol](/img/structure/B3351162.png)
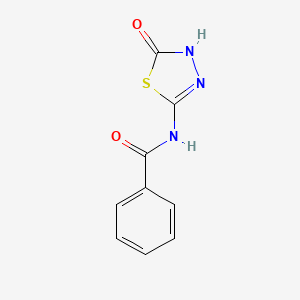
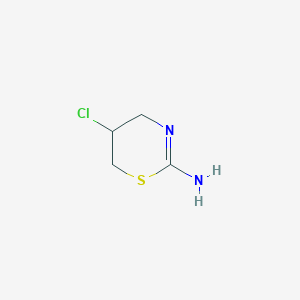
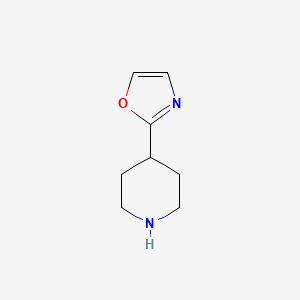
![Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-](/img/structure/B3351190.png)

![3,5-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351222.png)
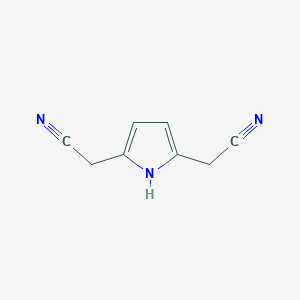
![1-(1-Methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)ethan-1-one](/img/structure/B3351238.png)
